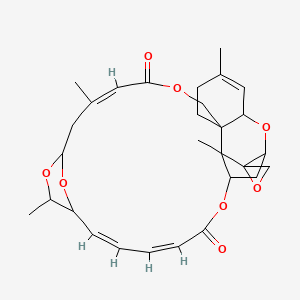
Roridin H
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Roridin H is a macrocyclic trichothecene, a type of mycotoxin produced by various fungi, including species of Myrothecium. These compounds are known for their potent biological activities, including cytotoxicity and antimicrobial properties . This compound is also referred to as Verrucarin H and is recognized for its complex molecular structure and significant bioactivity .
准备方法
Synthetic Routes and Reaction Conditions
Roridin H is typically isolated from fungal species such as Myrothecium roridum and Myrothecium verrucaria . The isolation process involves culturing the fungi under specific conditions and extracting the compound using organic solvents. The structure of this compound is confirmed through spectral data analysis, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Industrial Production Methods
the general approach involves large-scale fermentation of the producing fungi, followed by extraction and purification processes .
化学反应分析
Types of Reactions
Roridin H undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of functional groups such as epoxides and hydroxyl groups in its structure .
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
科学研究应用
Pharmacological Applications
Roridin H has garnered interest for its cytotoxic properties against various cancer cell lines. Research indicates that this compound exhibits significant cytotoxicity with IC50 values in the low micromolar range against murine leukemia cells (L1210) and human cancer cell lines such as MCF-7 and HeLa .
Table 1: Cytotoxicity of this compound Against Various Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| Murine L1210 | 0.45 |
| MCF-7 | Not specified |
| HeLa | Not specified |
| A431 | Increased cytotoxicity with hydroxylation |
The compound's mechanism of action involves the disruption of cellular processes, leading to apoptosis in sensitive cell types. Specifically, studies have shown that this compound can induce apoptosis in olfactory sensory neurons, contributing to neurotoxicity observed in animal models .
Toxicological Insights
This compound is classified among trichothecene mycotoxins, which are known for their potent toxicity to humans and animals. They can affect respiratory health and have been linked to conditions such as "sick building syndrome" due to their presence in moldy environments . The toxicity is primarily attributed to their ability to inhibit protein synthesis and induce cellular stress responses.
Mechanisms of Toxicity
- Inhibition of Protein Synthesis : this compound binds to ribosomal RNA, inhibiting translation and disrupting cellular metabolism.
- Induction of Apoptosis : The compound activates pro-apoptotic pathways, leading to programmed cell death in affected tissues.
- Inflammatory Responses : Exposure triggers inflammatory cytokine production, exacerbating tissue damage and contributing to symptoms associated with mold exposure .
Agricultural Applications
In agricultural contexts, this compound's effects on plant health have been studied. It has been shown to impact plant growth negatively when applied at certain concentrations. For instance, experiments demonstrated that this compound application resulted in significant reductions in elongation growth of treated plants like hemp sesbania .
Table 2: Effects of this compound on Plant Growth
| Treatment Concentration (ppb) | Elongation (mm) |
|---|---|
| Control | 0 |
| 1 | 0.9 |
| 10 | 12.1 |
| 100 | 22.3 |
These findings suggest that while this compound can be detrimental to plant health, it may also serve as a tool for studying plant responses to mycotoxins.
Immunomodulatory Effects
Recent studies have indicated that this compound possesses immunomodulatory properties. It can influence macrophage functions and alter immune responses, which could have implications for developing therapies targeting immune-related conditions .
Case Studies
Several case studies have documented the effects of this compound in both laboratory settings and field applications:
- Case Study 1 : In a laboratory setting, this compound was administered intranasally to mice, resulting in significant neurotoxic effects characterized by atrophy of olfactory structures and increased inflammatory markers .
- Case Study 2 : Field studies examining the impact of trichothecenes on crops revealed that this compound could lead to reduced yields due to its phytotoxic effects on various plant species .
作用机制
Roridin H exerts its effects primarily by inhibiting protein synthesis . It binds to the ribosome and disrupts the elongation phase of translation, leading to cell death. The compound also induces the production of reactive oxygen species (ROS), which further contributes to its cytotoxicity . The molecular targets include the ribosomal peptidyl transferase center and various signaling pathways involved in cell survival and apoptosis .
相似化合物的比较
Roridin H is part of a larger family of macrocyclic trichothecenes, which includes compounds like Roridin A, Roridin E, and Verrucarin A . Compared to these similar compounds, this compound is unique due to its specific structural features, such as the presence of an epoxide ring and multiple hydroxyl groups . These structural differences contribute to its distinct biological activities and potency.
List of Similar Compounds
- Roridin A
- Roridin E
- Verrucarin A
- Verrucarin J
- 12-Hydroxyroridin E
- Roridin Q
- 2,3-Deoxyroritoxin D
This compound stands out among these compounds due to its specific molecular configuration and the resulting bioactivity, making it a valuable subject of study in various scientific fields.
属性
分子式 |
C29H36O8 |
|---|---|
分子量 |
512.6 g/mol |
IUPAC 名称 |
(12Z,19E,21Z)-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione |
InChI |
InChI=1S/C29H36O8/c1-17-9-10-28-15-32-25(31)12-18(2)13-26-34-19(3)20(35-26)7-5-6-8-24(30)37-21-14-23(36-22(28)11-17)29(16-33-29)27(21,28)4/h5-8,11-12,19-23,26H,9-10,13-16H2,1-4H3/b7-5+,8-6-,18-12- |
InChI 键 |
IWFOIUWPNYEUAI-DEBSQDJHSA-N |
手性 SMILES |
CC1C2/C=C/C=C\C(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)/C=C(\CC(O1)O2)/C)C)CO5 |
规范 SMILES |
CC1C2C=CC=CC(=O)OC3CC4C5(C3(C6(CCC(=CC6O4)C)COC(=O)C=C(CC(O1)O2)C)C)CO5 |
同义词 |
roridin H |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















